

# An In-depth Technical Guide to Obtucarbamate B (C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>)

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## Compound of Interest

Compound Name: Obtucarbamate B

Cat. No.: B132377

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## Abstract

**Obtucarbamate B**, with the molecular formula C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>, is a carbamate derivative identified as methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate. While its chemical structure is known, publicly available information regarding its specific biological activities, mechanism of action, and associated experimental protocols is currently limited. This technical guide provides a comprehensive overview of the available information on **Obtucarbamate B**, including its chemical properties. Furthermore, it contextualizes its potential biological role based on the well-established activities of the broader class of carbamate compounds and outlines general experimental approaches for its evaluation.

## Introduction

**Obtucarbamate B** is a small molecule belonging to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are structurally characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group is known to be a key pharmacophore in a wide range of biologically active compounds, including insecticides, herbicides, and pharmaceuticals. While specific biological data for **Obtucarbamate B** is not readily available in the scientific literature, its structural features suggest potential interactions with biological systems, particularly as an enzyme inhibitor.

## Chemical Properties of Obtucarbamate B

A summary of the key chemical identifiers and properties for **Obtucarbamate B** is provided in the table below.

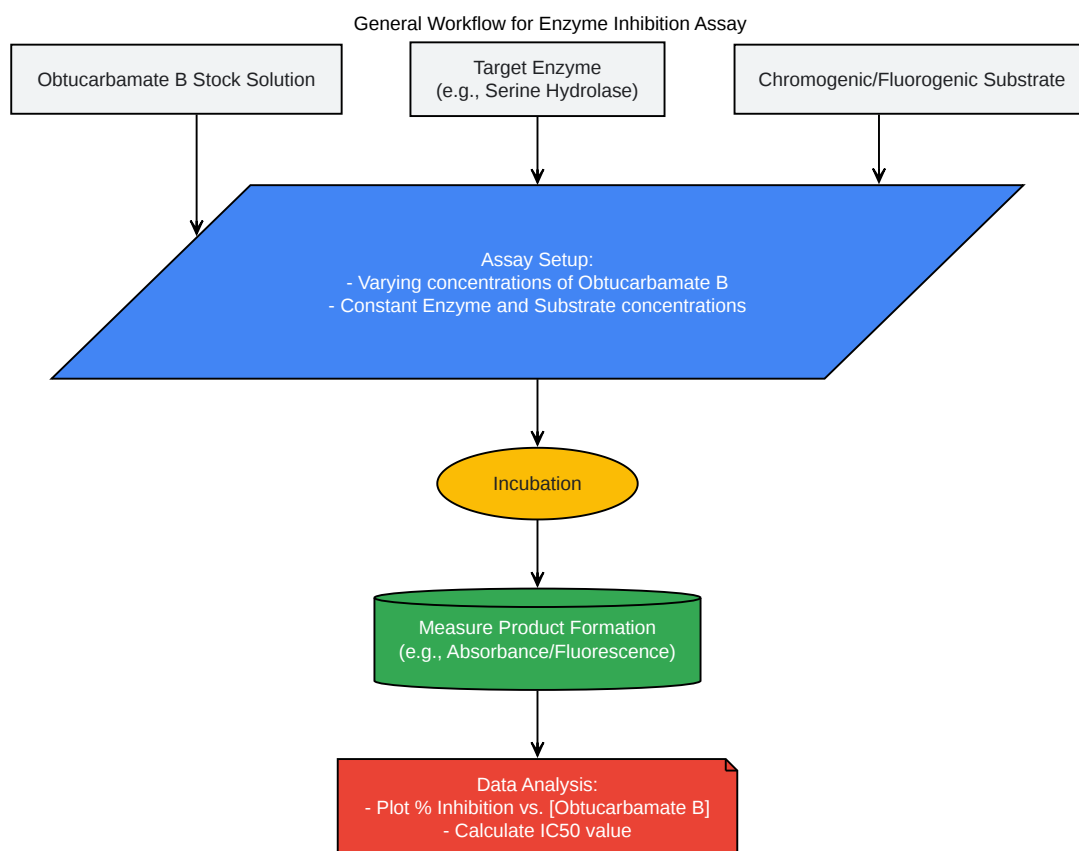
Property	Value
IUPAC Name	methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	238.24 g/mol
CAS Number	20913-18-2
Canonical SMILES	<chem>CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC</chem>
InChI Key	JNNLWOJZIPJIQG-UHFFFAOYSA-N

## Potential Biological Activity and Therapeutic Relevance (Inferred)

While no specific biological activities for **Obtucarbamate B** have been reported, the carbamate functional group is a well-known "warhead" for the inhibition of serine hydrolases, a large and diverse family of enzymes that includes proteases, lipases, and esterases.

Carbamates typically act as pseudo-irreversible or reversible covalent inhibitors of serine hydrolases. The mechanism involves the carbamoylation of the active site serine residue, rendering the enzyme inactive. A well-documented example of this is the inhibition of acetylcholinesterase (AChE) by carbamate insecticides and drugs used in the treatment of Alzheimer's disease.

A generalized workflow for assessing the enzyme inhibitory potential of a compound like **Obtucarbamate B** is depicted below.

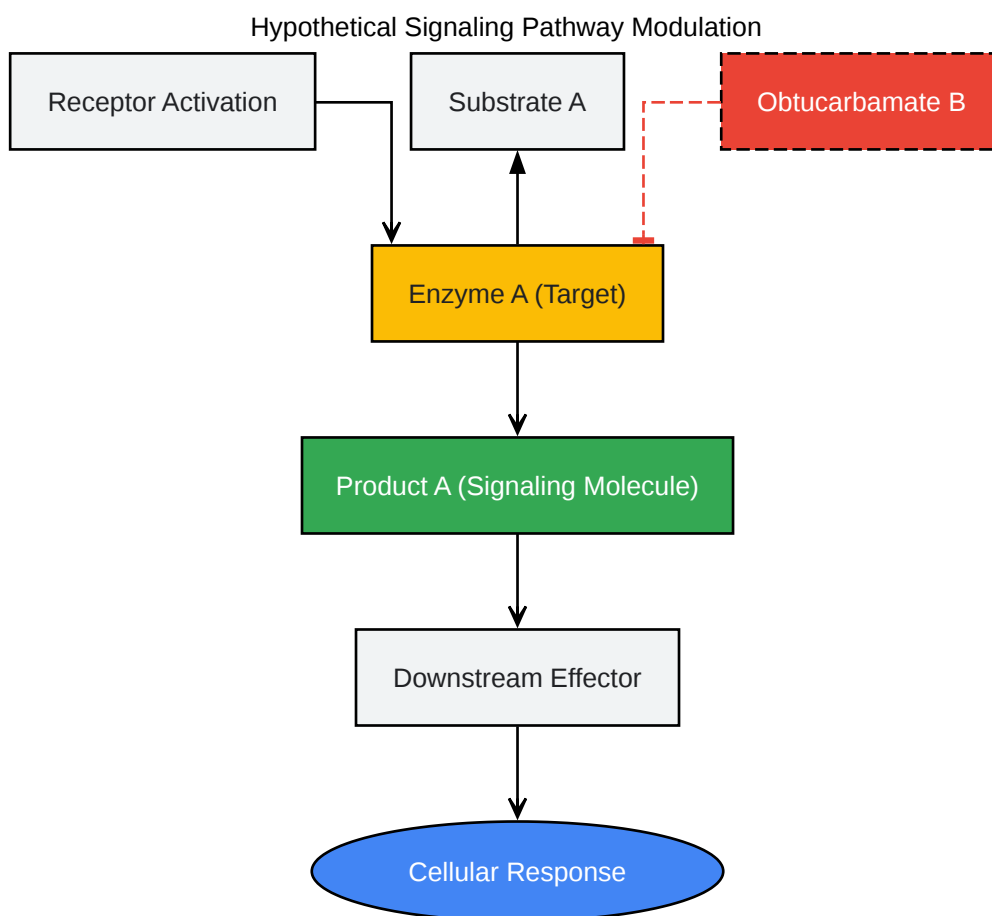


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Caption: A generalized experimental workflow for determining the in vitro enzyme inhibitory activity of **Obtucarbamate B**.

Given the role of serine hydrolases in various signaling pathways, inhibition by **Obtucarbamate B** could theoretically impact these pathways. For instance, if **Obtucarbamate B** were to inhibit a specific protease involved in a signaling cascade, it could lead to the modulation of that

pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor.



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Caption: A diagram illustrating the potential inhibitory effect of **Obtucarbamate B** on a target enzyme within a signaling cascade.

## Experimental Protocols (General)

As specific experimental protocols for **Obtucarbamate B** are not available, this section provides generalized methodologies for the synthesis and biological evaluation of carbamate compounds.

Phenyl carbamates can be synthesized through several methods. A common approach involves the reaction of a substituted aniline with a chloroformate in the presence of a base.

Materials:

- Substituted aniline (e.g., 2-methyl-3-nitroaniline as a precursor to the diamine)
- Methyl chloroformate
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine)

Procedure:

- Dissolve the substituted aniline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Add the base to the solution.
- Slowly add methyl chloroformate dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for a specified time (monitoring by thin-layer chromatography).
- Upon completion, quench the reaction with water.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Note: The synthesis of **Obtucarbamate B** would require a multi-step process to introduce the two carbamate functionalities onto the 2-methylphenylenediamine precursor.

This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

#### Materials:

- Acetylcholinesterase (AChE) from a suitable source
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **Obtucarbamate B** dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a series of dilutions of **Obtucarbamate B** in the phosphate buffer.
- In a 96-well plate, add the buffer, DTNB solution, and the **Obtucarbamate B** dilutions (or solvent control).
- Add the AChE solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C).
- Initiate the reaction by adding the ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes).
- Calculate the rate of reaction for each concentration of **Obtucarbamate B**.

- Determine the percentage of inhibition for each concentration relative to the solvent control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

## Conclusion and Future Directions

**Obtucarbamate B** is a structurally defined carbamate derivative for which specific biological data is currently lacking in the public domain. Based on its chemical structure, it is plausible that this compound may exhibit inhibitory activity against serine hydrolases. Future research should focus on the synthesis and comprehensive biological evaluation of **Obtucarbamate B**. Key areas of investigation would include screening against a panel of serine hydrolases to identify potential targets, determining its potency and mechanism of inhibition, and assessing its activity in cell-based and in vivo models to explore its therapeutic potential. Such studies are essential to unlock the pharmacological value of this and other structurally related natural products.

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